1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid
Description
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring (a six-membered secondary amine) with a carboxylic acid group at position 2 and a 5-chloro-substituted pyrimidine ring at position 1 (Figure 1). Pyrimidine is a nitrogen-containing aromatic ring system, and the chlorine atom at position 5 introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.
Propriétés
IUPAC Name |
1-(5-chloropyrimidin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-5-12-10(13-6-7)14-4-2-1-3-8(14)9(15)16/h5-6,8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNZEPGQKAKOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and guanidine derivatives.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the pyrimidine ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving suitable starting materials, such as 1,5-diaminopentane.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the piperidine ring through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSH)
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Corresponding reduced derivatives
Substitution Products: Derivatives with substituted functional groups
Applications De Recherche Scientifique
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride
- Structure : Replaces pyrimidine with pyridine (one nitrogen atom instead of two) and positions the carboxylic acid at piperidine’s C4 .
- The carboxylic acid at C4 alters steric and electronic interactions. Molecular weight: 277.15 g/mol (hydrochloride salt) vs. ~241.67 g/mol (target compound, estimated).
- Implications : Pyridine analogs may exhibit lower polarity and distinct pharmacokinetic profiles.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
- Structure : Chlorine at pyrimidine’s C2 (vs. C5 in the target) and carboxylic acid at piperidine’s C4 .
- Key Differences :
- Chlorine’s position affects electron distribution; C2 substitution may hinder π-stacking interactions compared to C5.
- Carboxylic acid at C4 vs. C2 alters the molecule’s conformational flexibility.
- Implications : Positional isomerism could lead to divergent binding affinities in biological targets.
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic Acid
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic Acid
- Structure : Replaces pyrimidine with a sulfonamide-linked thiophene ring .
- Key Differences: Thiophene’s sulfur atom introduces distinct electronic and hydrophobic properties.
- Implications : May exhibit improved membrane permeability due to increased lipophilicity.
Comparative Data Table
Activité Biologique
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure is characterized by a piperidine ring substituted with a pyrimidine moiety and a carboxylic acid group. This structural configuration is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds similar to 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid exhibit notable antibacterial properties. The mechanism often involves disrupting bacterial cell membrane integrity and inhibiting efflux pumps.
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid | E. coli | 125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL | |
| Bacillus subtilis | 75 µg/mL |
These findings suggest that the compound may effectively inhibit the growth of both Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of similar compounds has been investigated extensively. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that:
- IC50 Values :
- HCT116 : Compound exhibited an IC50 of 6.76 µg/mL.
- A549 : Higher IC50 values were observed, indicating lower potency against this cell line compared to HCT116.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid | HCT116 | 6.76 | Better than 5-FU (77.15) |
| A549 | 193.93 | Comparable to control |
These results underscore the compound's selective anticancer activity, particularly against colon cancer cells .
Other Pharmacological Activities
In addition to antibacterial and anticancer activities, preliminary research suggests that this compound may exhibit anti-inflammatory and analgesic properties. The presence of the piperidine ring is often associated with these effects due to its ability to modulate neurotransmitter systems.
Q & A
Q. What are the standard synthetic routes for 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid?
The synthesis typically involves multi-step reactions, such as coupling a chloropyrimidine derivative with a piperidine-carboxylic acid precursor. For example, analogous procedures use palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres at 40–100°C, followed by hydrolysis with HCl to yield the carboxylic acid . Reaction optimization may include adjusting solvent systems (e.g., tert-butyl alcohol for improved solubility) and stoichiometric ratios of reagents.
Q. How is the compound characterized to confirm structural integrity?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrimidine and piperidine rings.
- HPLC-MS (≥97% purity thresholds) to assess purity and molecular ion peaks matching the theoretical mass (C₁₀H₁₁ClN₃O₂: 240.67 g/mol) .
- Melting point analysis (e.g., 151–152°C for structurally similar derivatives) to confirm crystallinity .
Q. What solvent systems are compatible with this compound during experimental workflows?
The compound is polar due to its carboxylic acid and heterocyclic moieties. Suitable solvents include:
- Polar aprotic solvents (e.g., DMSO, DMF) for reactions.
- Aqueous HCl/water mixtures for hydrolysis steps . Avoid halogenated solvents if nucleophilic substitution at the 5-chloro position is unintended.
Advanced Research Questions
Q. How can reaction yields be optimized for the final hydrolysis step?
Yields during HCl-mediated hydrolysis (93–96°C, 17 hours) depend on:
Q. How should researchers address contradictions in purity data from different synthetic batches?
Discrepancies may arise from:
- Byproduct formation : Monitor intermediates via TLC or LC-MS to detect side reactions (e.g., dimerization).
- Crystallization efficiency : Use gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions .
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves polar impurities .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., viral proteases) using software like AutoDock Vina.
- QSAR models : Correlate structural descriptors (e.g., ClogP, H-bond donors) with activity data from analogs .
- DFT calculations : Optimize geometries and predict electrostatic potential maps for reactivity insights .
Q. How can biological activity assays be designed for this compound?
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., protease inhibition).
- Cytotoxicity screening : Test against cell lines (e.g., HEK293) with MTT assays, referencing IC₅₀ values of similar pyrimidine derivatives .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% v/v in media) to avoid solvent toxicity .
Q. What strategies mitigate degradation during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Desiccants : Use silica gel in sealed containers to limit moisture uptake .
- Light-sensitive packaging : Amber vials reduce photodegradation of the chloropyrimidine moiety .
Methodological Challenges and Solutions
Q. How are reaction intermediates tracked in multi-step syntheses?
Q. What safety precautions are critical during synthesis?
- Ventilation : Handle HCl hydrolysis in fume hoods to avoid inhalation hazards.
- PPE : Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (H315, H319) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Data Reproducibility and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
